molecular formula C9H5F5O2 B1407604 Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate CAS No. 1417567-72-6

Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate

Cat. No.: B1407604
CAS No.: 1417567-72-6
M. Wt: 240.13 g/mol
InChI Key: GWVNQRONCYSVLD-UHFFFAOYSA-N
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Description

“Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H5F5O2 . It has a molecular weight of 240.13 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5F5O2/c1-16-8(15)4-2-5(10)7(6(11)3-4)9(12,13)14/h2-3H,1H3 . This indicates the arrangement of atoms and bonds in the molecule.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 240.13 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available from the current data.

Scientific Research Applications

Antihyperglycemic Agents

Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate derivatives have been studied for their potential as antihyperglycemic agents. For instance, WAY-123783, a molecule from this class, has demonstrated significant antihyperglycemic effects by inhibiting renal tubular glucose reabsorption rather than blocking intestinal glucose absorption, offering a new approach to correcting hyperglycemia (Kees et al., 1996).

Insecticidal Properties

This compound and its analogs have shown promising results as insecticides against various pests. For instance, methyl benzoate and its analogs have been found toxic to adult Aedes aegypti mosquitoes, with certain analogs like butyl benzoate and methyl 3-methoxybenzoate being more toxic than the parent compound (Larson et al., 2021). Additionally, Methyl benzoate (MBe) was evaluated for its larvicidal activity against mosquitoes like Aedes albopictus and Culex pipiens, showing high mortality at certain concentrations (Mostafiz et al., 2022).

Fumigation in Pest Management

In the context of stored product pest management, methyl benzoate (MBe) is considered as an environmentally friendly fumigant alternative. It's especially effective against certain species like Rhyzopertha dominica and Tribolium castaneum, although its efficacy varies across different species. This compound is seen as a potential replacement for traditional fumigants like methyl bromide and phosphine, especially given the increasing resistance to these substances (Morrison et al., 2019).

Effects on Predator Species in Biological Control

While Methyl benzoate (MBe) has been studied for its insecticidal properties, its effects on non-target organisms like the generalist predator Orius laevigatus are also crucial for integrated pest management strategies. Studies have shown that sublethal concentrations of MBe do not adversely affect the survival, reproduction, or prey consumption of O. laevigatus, making it a viable option for use in biological control programs (Mostafiz et al., 2022).

Properties

IUPAC Name

methyl 3,5-difluoro-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-8(15)4-2-5(10)7(6(11)3-4)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVNQRONCYSVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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